molecular formula C10H5Cl2NO2 B1325409 2-(2,3-Dichlorobenzoyl)oxazole CAS No. 898760-53-7

2-(2,3-Dichlorobenzoyl)oxazole

Cat. No. B1325409
M. Wt: 242.05 g/mol
InChI Key: JVNQDHMGSZVQAS-UHFFFAOYSA-N
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Description

“2-(2,3-Dichlorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5Cl2NO2 and a molecular weight of 242.06 . It’s also known by its IUPAC name, (2,3-dichlorophenyl)(1,3-oxazol-2-yl)methanone .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dichlorobenzoyl)oxazole” is defined by its IUPAC name, (2,3-dichlorophenyl)(1,3-oxazol-2-yl)methanone, and its InChI code, 1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H .

Scientific Research Applications

Coordination Chemistry

  • Oxazoline ligands, including 2-oxazolines, are used in transition metal-catalyzed asymmetric organic syntheses. They exhibit versatility, easy synthesis, and modifiable chiral centers (Gómez, Muller, & Rocamora, 1999).

Biological Activities

  • Oxazoles, including derivatives like 2-(2,3-Dichlorobenzoyl)oxazole, have shown a wide range of biological activities, making them important in medicinal chemistry (Kakkar & Narasimhan, 2019).

Anticancer Research

  • Oxazole-based compounds interact with various enzymes and receptors, making them significant in anticancer research (Chiacchio et al., 2020).

Synthetic Chemistry

  • Oxazoles are crucial in the synthesis of complex natural products and pharmaceuticals, with methodologies evolving for metal-free synthesis due to certain drawbacks of metal-catalyzed reactions (Ibrar et al., 2016).

Corrosion Inhibition

Patent Review in Medicine

  • Oxazoles are present in various therapeutic agents, and patents have highlighted their broad therapeutic applications (Kaur et al., 2018).

Electro-Optical Properties

  • Oxazole compounds are investigated for their electro-optical, charge transport, and nonlinear optical properties, making them suitable for applications like organic light-emitting diodes (Irfan et al., 2018).

properties

IUPAC Name

(2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNQDHMGSZVQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642109
Record name (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorobenzoyl)oxazole

CAS RN

898760-53-7
Record name (2,3-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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